Cas no 2229694-25-9 (N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine)

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine is a fluorinated hydroxylamine derivative featuring a conjugated enamine structure. Its key advantages include the presence of a reactive hydroxylamine group, which facilitates participation in various synthetic transformations, such as nitrone formation or nucleophilic additions. The 4-fluorophenyl moiety enhances electronic modulation, potentially improving binding affinity in medicinal chemistry applications. The prop-2-en-1-yl linker offers flexibility for further functionalization, making it a versatile intermediate in organic synthesis. This compound is particularly useful in the development of pharmacologically active molecules, where its structural features can be leveraged for targeted modifications. High purity and stability under controlled conditions further support its utility in research and industrial applications.
N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine structure
2229694-25-9 structure
商品名:N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine
CAS番号:2229694-25-9
MF:C9H10FNO
メガワット:167.180205821991
CID:6403445
PubChem ID:165784870

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine
    • N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
    • EN300-1789324
    • 2229694-25-9
    • インチ: 1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-11-12/h1-6,11-12H,7H2/b2-1+
    • InChIKey: VXASLNMJUIFSKT-OWOJBTEDSA-N
    • ほほえんだ: FC1C=CC(=CC=1)/C=C/CNO

計算された属性

  • せいみつぶんしりょう: 167.074642105g/mol
  • どういたいしつりょう: 167.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.3Ų

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789324-0.5g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
0.5g
$754.0 2023-09-19
Enamine
EN300-1789324-1.0g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
1g
$785.0 2023-06-02
Enamine
EN300-1789324-10g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
10g
$3376.0 2023-09-19
Enamine
EN300-1789324-0.25g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
0.25g
$723.0 2023-09-19
Enamine
EN300-1789324-10.0g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
10g
$3376.0 2023-06-02
Enamine
EN300-1789324-2.5g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
2.5g
$1539.0 2023-09-19
Enamine
EN300-1789324-5g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
5g
$2277.0 2023-09-19
Enamine
EN300-1789324-0.1g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
0.1g
$691.0 2023-09-19
Enamine
EN300-1789324-0.05g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
0.05g
$660.0 2023-09-19
Enamine
EN300-1789324-5.0g
N-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine
2229694-25-9
5g
$2277.0 2023-06-02

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine 関連文献

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamineに関する追加情報

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine: A Comprehensive Overview

N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine, identified by the CAS number 2229694-25-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers worldwide.

The molecular structure of N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine consists of a hydroxylamine group attached to a substituted propenyl chain, with a fluorophenyl moiety at the terminal end. This arrangement imparts the compound with distinctive electronic and steric properties, which are crucial for its interactions within biological systems. The presence of the fluorine atom in the aromatic ring enhances the compound's stability and bioavailability, as demonstrated in recent pharmacokinetic studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-3-(4-fluorophenyl)prop-2-en-1-ylhydroxylamine. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective synthesis, to produce this compound in high yields. These techniques not only ensure purity but also allow for the exploration of stereochemical variations, which are essential for understanding its biological activity.

In terms of applications, N-3-(4-fluorophenyl)prop-2-en-1-ylihydroxylamine has shown promise as a precursor in the synthesis of bioactive molecules. Its ability to participate in nucleophilic additions and Michael acceptor reactions makes it a valuable intermediate in drug discovery programs. For instance, studies published in 2023 have highlighted its role in the development of potential anticancer agents, where it serves as a key building block for constructing complex molecular architectures.

Beyond its role in medicinal chemistry, this compound has also found applications in materials science. Its reactivity under specific conditions allows for the formation of novel polymers and coatings with tailored properties. Recent research has focused on its use in creating stimuli-responsive materials, which exhibit changes in physical properties upon exposure to external stimuli such as light or temperature.

The biological activity of N-CAS 2229694 25 9 is another area that has attracted significant attention. Preclinical studies have demonstrated its ability to modulate key enzymes involved in metabolic pathways, suggesting potential therapeutic applications. Furthermore, its selectivity towards certain cellular targets makes it a candidate for targeted drug delivery systems.

In conclusion, N-CAS 2229694 25 9, or N-(3-(4-fluorophenyl)propenoyl)hydroxylamine, stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers aiming to push the boundaries of modern science.

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